![molecular formula C13H21NO3P- B14612694 Ethyl [(butylamino)(phenyl)methyl]phosphonate CAS No. 59488-02-7](/img/structure/B14612694.png)
Ethyl [(butylamino)(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(butylamino)(phenyl)methyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety through a carbon-phosphorus (C-P) bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl [(butylamino)(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically proceed under mild conditions and result in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis . Additionally, microwave irradiation has been employed to achieve rapid and efficient cross-coupling reactions involving phosphonates .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(butylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Ethyl [(butylamino)(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Wirkmechanismus
The mechanism of action of ethyl [(butylamino)(phenyl)methyl]phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its use as a corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
Ethyl [(butylamino)(phenyl)methyl]phosphonate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: Similar in structure but lacks the butylamino group.
Methyl phenylphosphinate: Contains a methyl group instead of an ethyl group.
Diethyl phosphite: A simpler phosphonate with two ethyl groups attached to the phosphorus atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its butylamino and phenyl groups contribute to its versatility in various applications.
Eigenschaften
CAS-Nummer |
59488-02-7 |
|---|---|
Molekularformel |
C13H21NO3P- |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
[butylamino(phenyl)methyl]-ethoxyphosphinate |
InChI |
InChI=1S/C13H22NO3P/c1-3-5-11-14-13(18(15,16)17-4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3,(H,15,16)/p-1 |
InChI-Schlüssel |
VRMLJKGPUILMEZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCNC(C1=CC=CC=C1)P(=O)([O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


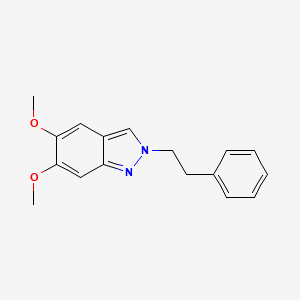
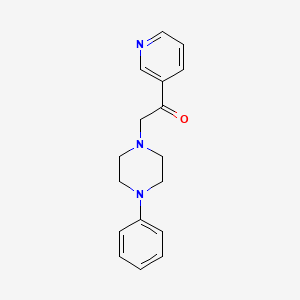

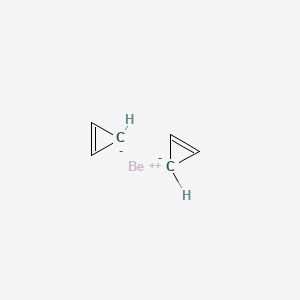
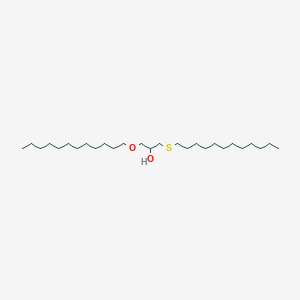
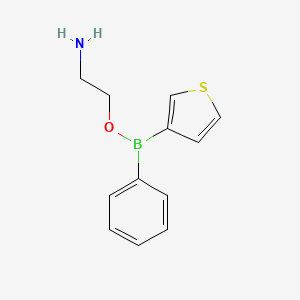
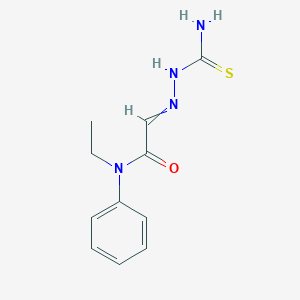
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)


![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)
![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)

